
4-Chlorobenzene-1,2-diamine dihydrochloride
説明
4-Chlorobenzene-1,2-diamine dihydrochloride, also known as 4-Chloro-1,2-diaminobenzene, has the molecular formula ClC6H3(NH2)2 . It has a molecular weight of 142.586 . This compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H7ClN2 . The InChI representation of the molecule is InChI=1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 .科学的研究の応用
Environmental Fate and Remediation Strategies
Fate Processes of Chlorobenzenes in Soil
Chlorobenzenes (CBs), including compounds similar to 4-Chlorobenzene-1,2-diamine dihydrochloride, are environmental pollutants due to their toxicity and persistence. The degradation of highly chlorinated benzenes primarily occurs through dechlorination under anaerobic conditions, leading to the formation of lower-chlorinated benzenes. These compounds can be further degraded by specialized microorganisms. The development of remediation techniques that combine dechlorination with biodegradation could be effective for treating soils contaminated with CBs (Brahushi et al., 2017).
Toxicological Studies
Review of the Toxicology of Alkyl Diamines
While not directly related to this compound, research on alkyl diamines, which could share some structural similarities with chlorobenzene diamines, highlights the importance of understanding the acute toxicity and potential irritant properties of chemical compounds. The acute toxicity of these compounds appears to be relatively low, but they exhibit significant irritant effects on the skin and eyes. This insight underscores the need for careful handling and potential health impact assessments of related compounds (Kennedy, 2007).
Advanced Oxidation Processes for Degradation
Degradation of Acetaminophen by Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are highlighted as effective for degrading recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. This suggests the potential applicability of AOPs in degrading chlorobenzene compounds, possibly including derivatives like this compound. AOPs could lead to various by-products, depending on the kinetics and mechanisms involved, which is crucial for understanding the environmental impact and degradation pathways of specific compounds (Qutob et al., 2022).
Safety and Hazards
While specific safety and hazard information for 4-Chlorobenzene-1,2-diamine dihydrochloride is not available, similar compounds are known to be combustible and can release irritating gases and vapors when thermally decomposed . It’s always recommended to handle such compounds with appropriate safety measures.
特性
IUPAC Name |
4-chlorobenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJLOJPTPBTVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


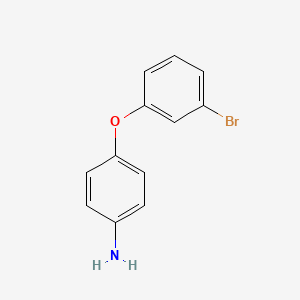

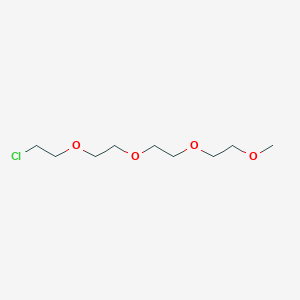
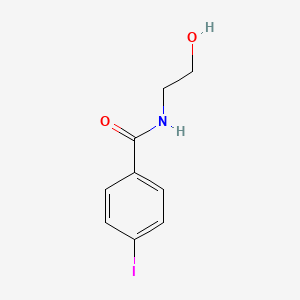
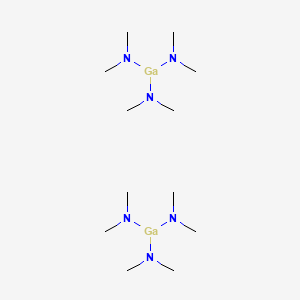

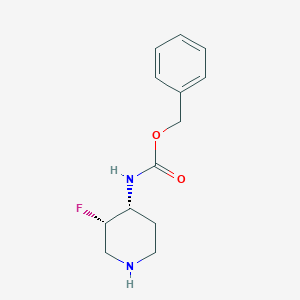
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)
![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)

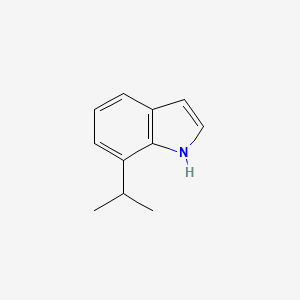

![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)

